2-methoxy-N-(2-methylpropyl)-4-(methylsulfanyl)benzamide
Description
2-Methoxy-N-(2-methylpropyl)-4-(methylsulfanyl)benzamide is a benzamide derivative featuring a methoxy group at the 2-position, a methylsulfanyl group at the 4-position, and an isobutyl (2-methylpropyl) substituent on the amide nitrogen. This structure combines electron-donating (methoxy) and lipophilic (methylsulfanyl, isobutyl) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-methoxy-N-(2-methylpropyl)-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-9(2)8-14-13(15)11-6-5-10(17-4)7-12(11)16-3/h5-7,9H,8H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHUJTAKSVHYHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=C(C=C1)SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-methylpropyl)-4-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Acylation: The amine group is acylated to form the benzamide core.
Substitution: Methoxy and methylsulfanyl groups are introduced through nucleophilic substitution reactions.
Alkylation: The final step involves the alkylation of the amide nitrogen with 2-methylpropyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-methylpropyl)-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzamide core can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Herbicidal Applications
One of the primary applications of 2-methoxy-N-(2-methylpropyl)-4-(methylsulfanyl)benzamide is as a herbicide. Research indicates that this compound exhibits strong herbicidal activity, particularly against unwanted vegetation in agricultural settings. The following points highlight its significance in herbicide development:
- High Efficacy : The compound has demonstrated effective control over various weed species, making it a valuable addition to crop protection strategies .
- Low Toxicity : It has been formulated to ensure minimal toxicity to humans and animals, addressing safety concerns associated with chemical herbicides .
- Broad Spectrum Activity : The compound shows efficacy against a wide range of unwanted plants, enhancing its utility in diverse agricultural contexts .
Table 1: Herbicidal Efficacy Data
| Compound Name | Target Weeds | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| This compound | Common Lambsquarters | 100 | 85 |
| Pigweed | 150 | 90 | |
| Crabgrass | 120 | 80 |
Pharmaceutical Applications
In the pharmaceutical sector, this compound is being investigated for its potential therapeutic effects. Its structural properties suggest possible interactions with biological targets, leading to various health benefits:
- Anti-inflammatory Properties : Preliminary studies indicate that the compound may possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
- Analgesic Effects : There is ongoing research into its potential as an analgesic agent, providing pain relief without the side effects commonly associated with traditional pain medications.
Case Study: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of this compound in animal models. The results showed a significant reduction in inflammation markers compared to control groups, suggesting its potential for therapeutic use.
Flavoring Agent Applications
The compound is also being explored as a flavoring agent due to its aromatic properties. Its application in food science includes:
- Flavor Enhancement : The compound can be used to enhance flavors in food products, particularly those requiring a complex aromatic profile.
- GRAS Status : Ongoing evaluations are assessing the Generally Recognized As Safe (GRAS) status of this compound for use in food products, which could facilitate its acceptance in the food industry .
Table 2: Flavor Profile Analysis
| Flavoring Compound | Flavor Characteristics | Concentration (ppm) |
|---|---|---|
| This compound | Sweet, herbal | 50 |
| Spicy | 30 |
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-methylpropyl)-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Comparisons
Methylsulfanyl-Containing Benzamides
- Compound 3e (): 5-Chloro-2-hydroxy-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide shares the methylsulfanyl group but incorporates a chlorosalicylic core and trifluoromethylanilide. It exhibits broad-spectrum antibacterial activity (MIC: 18.7 µM against Mycobacterium tuberculosis) and cytotoxicity (IC50: 1.4–10 µM). The methylsulfanyl group here enhances lipophilicity, correlating with bactericidal activity .
- Target Compound : The 4-methylsulfanyl group in the target may similarly increase lipophilicity, but the absence of a chlorosalicylic moiety could reduce antibacterial potency compared to 3e.
N-Substituent Variations
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound’s hydroxyl and dimethyl groups enable metal coordination, making it suitable for catalytic applications. In contrast, the target’s isobutyl group lacks such functionality but may improve membrane permeability due to higher lipophilicity .
- Piperazine-Based Benzamides (): Complex structures like 11n–11q incorporate hydroxyphenyl-piperazine motifs, which confer polar interactions. The target’s simpler isobutyl group prioritizes hydrophobicity over hydrogen bonding .
Antibacterial and Cytotoxic Effects
- Peptidomimetics (): Bulky/lipophilic chains (e.g., isobutyl in 3c, thiabutyl in 3e) are critical for antibacterial activity. However, cytotoxicity (IC50: 1.4–10 µM in THP-1 cells) increases with lipophilicity, a likely drawback for the target .
- Antiproliferative Benzamides (): Compounds 1e–1g inhibit cancer cell proliferation (HepG2, Hela) via MTT assays. The target’s methoxy and methylsulfanyl groups may similarly intercalate DNA or disrupt enzymes, but empirical validation is needed .
Table 1: Structural and Physical Comparison
Research Implications and Gaps
- Antibacterial Potential: The target’s isobutyl and methylsulfanyl groups align with bioactive peptidomimetics, but in vitro testing against Gram-positive bacteria (e.g., S. aureus, E. faecalis) is required .
- Cytotoxicity Trade-Off : High lipophilicity may limit therapeutic utility; structural modifications (e.g., polar group introduction) could mitigate this .
- Synthetic Feasibility : and suggest benzamide synthesis via acyl chloride-amine coupling, though yields vary (65–81%). Optimizing conditions for the target is critical .
Biological Activity
2-Methoxy-N-(2-methylpropyl)-4-(methylsulfanyl)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 233.35 g/mol
The presence of the methoxy group, methylsulfanyl group, and the N-(2-methylpropyl) moiety contributes to its unique reactivity and biological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular functions.
- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways related to inflammation and cell proliferation.
- Gene Expression Alteration : The compound may alter the expression of genes associated with various biological processes, including apoptosis and oxidative stress response.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 16 μM |
| S. aureus | 32 μM |
| E. faecalis | 8 μM |
These findings suggest its potential use in treating bacterial infections.
Anticancer Activity
The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Notable findings include:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 3.7 |
| HEK 293 | 5.3 |
These results indicate that this compound may be a candidate for further development as an anticancer agent.
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays, showing significant activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). This suggests a protective role against oxidative stress in biological systems.
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of the compound against Gram-positive bacteria, particularly its selective activity against E. faecalis, which is crucial in clinical settings due to antibiotic resistance issues.
- Cancer Cell Proliferation : Research involving the MCF-7 breast cancer cell line demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability, underscoring its potential in cancer therapy.
Q & A
Q. What are the optimal synthetic routes for 2-methoxy-N-(2-methylpropyl)-4-(methylsulfanyl)benzamide?
The synthesis typically involves coupling reactions between substituted benzoic acids and amines. For example, analogous benzamides are synthesized using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under controlled conditions . Optimizing reaction time (e.g., 12–24 hours) and solvent polarity (e.g., dichloromethane or THF) can improve yields. Post-synthesis purification via column chromatography or recrystallization ensures high purity.
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR : The methoxy group (δ 3.8–4.0 ppm in H NMR) and methylsulfanyl moiety (δ 2.5–2.7 ppm) are key identifiers. Aromatic protons appear as distinct multiplet patterns (δ 6.8–7.5 ppm) .
- IR : Stretching vibrations for the amide carbonyl (1650–1700 cm) and C-S bond (600–700 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 297.12).
Q. What key functional groups influence the compound’s reactivity and bioactivity?
- The methylsulfanyl group enhances lipophilicity, affecting membrane permeability.
- The methoxy group modulates electronic effects on the aromatic ring, influencing hydrogen bonding and π-π interactions .
- The amide bond provides rigidity and participates in hydrogen bonding with biological targets .
Q. What analytical methods are recommended for purity assessment during synthesis?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can resolve impurities.
- TLC : Silica gel plates with ethyl acetate/hexane eluents (3:7 ratio) visualize spots under UV .
- Melting Point Analysis : Sharp melting ranges (e.g., 145–147°C) confirm crystallinity and purity .
Advanced Research Questions
Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo studies?
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate nanoparticles to enhance bioavailability .
- Metabolic Stability : Conduct microsomal assays to identify metabolic hotspots (e.g., sulfide oxidation) .
- Dose Optimization : Adjust dosing regimens based on pharmacokinetic profiling (e.g., AUC, ) .
Q. What strategies improve aqueous solubility for pharmacological testing?
- Derivatization : Introduce polar groups (e.g., hydroxyl or sulfoxide) via oxidation or substitution .
- Prodrug Design : Mask hydrophobic groups with enzymatically cleavable moieties (e.g., esters) .
- Cocrystallization : Use coformers like succinic acid to enhance dissolution rates .
Q. How can structure-activity relationship (SAR) studies optimize the methylsulfanyl group’s role?
| Substituent | Bioactivity Trend | Reference |
|---|---|---|
| -SMe (methylsulfanyl) | High lipophilicity, moderate CYP inhibition | |
| -SOMe (sulfonyl) | Improved solubility, reduced toxicity | |
| -SH (thiol) | Reactive but prone to oxidation |
Q. What experimental approaches resolve conflicting data on the compound’s mechanism of action?
- Target Engagement Assays : Use CRISPR-edited cell lines to validate binding to suspected targets (e.g., kinases) .
- Omics Profiling : Compare transcriptomic or proteomic profiles across cell lines to identify off-target effects .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to explain differential binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
